molecular formula C12H15Cl2NO3S B5723249 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine

Cat. No. B5723249
M. Wt: 324.2 g/mol
InChI Key: SIBIHJXHSBSSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine, also known as DIDS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and belongs to the class of piperidine compounds. DIDS has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine inhibits the activity of ion channels and transporters by binding to a specific site on their protein structure. The binding of 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine induces a conformational change in the protein, which leads to the inhibition of its activity. The exact mechanism of inhibition varies depending on the specific channel or transporter being studied.
Biochemical and physiological effects:
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects, depending on the specific channel or transporter being inhibited. For example, inhibition of chloride channels by 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine leads to an increase in intracellular chloride concentration, which can affect various physiological processes such as neuronal excitability and smooth muscle contraction. Inhibition of bicarbonate transporters by 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine can affect acid-base balance and cell volume regulation. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine has also been found to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine is a widely used tool in scientific research due to its specificity and potency in inhibiting ion channels and transporters. However, there are some limitations to its use. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine can have cytotoxic effects at high concentrations, which can limit its use in certain cell types.

Future Directions

There are many potential future directions for research on 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine. One area of interest is the development of more specific and potent inhibitors of ion channels and transporters. Another area of interest is the study of the role of 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine in various physiological and pathological processes, such as inflammation, cancer, and neurological disorders. Additionally, the development of new methods for delivering 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine to specific cell types or tissues could expand its potential applications in scientific research.

Synthesis Methods

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine is synthesized by the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine.

Scientific Research Applications

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine is widely used in scientific research as a tool to study the function of various ion channels and transporters. It has been found to inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine has also been used to study the role of these channels and transporters in various physiological processes such as acid-base balance, cell volume regulation, and neuronal excitability.

properties

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-18-9-5-6-10(12(14)11(9)13)19(16,17)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBIHJXHSBSSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]piperidine

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